[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester
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Overview
Description
[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a nitro-phenyl group, an oxadiazole ring, and a carbamic acid ester, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The final step involves the esterification of the oxadiazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.
Reduction: The oxadiazole ring can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Hydroxy Derivatives: Formed from the reduction of the oxadiazole ring.
Functionalized Phenyl Derivatives: Formed from electrophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic purposes due to its unique structural features.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents targeting various diseases.
Industry:
Material Science: Explored for its use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
- [5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester
- [5-(3-Amino-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester
- [5-(3-Methyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring can significantly affect the compound’s chemical and biological properties.
- Reactivity: The presence of different functional groups (e.g., nitro, amino, methyl) influences the reactivity and types of reactions the compound can undergo.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity.
This detailed article provides a comprehensive overview of [5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-14(2,3)23-13(19)15-8-11-16-17-12(22-11)9-5-4-6-10(7-9)18(20)21/h4-7H,8H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDDSUGATMSBBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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